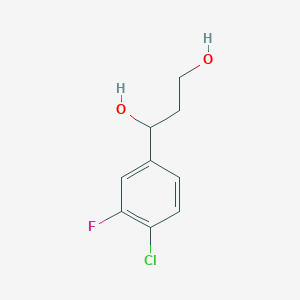![molecular formula C31H43BF4NO3P2Rh- B13673434 (-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(4-methoxyphenyl)maleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B13673434.png)
(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(4-methoxyphenyl)maleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(4-methoxyphenyl)maleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate: is a complex organometallic compound that features a rhodium center coordinated to a 1,5-cyclooctadiene ligand and a chiral phospholane ligand. This compound is notable for its applications in asymmetric catalysis, particularly in the field of organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(4-methoxyphenyl)maleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate typically involves the coordination of the rhodium center to the chiral phospholane ligand and the 1,5-cyclooctadiene ligand. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the rhodium complex. The reaction is usually carried out in anhydrous solvents like dichloromethane or toluene at low temperatures to ensure the stability of the complex.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps to ensure the high enantiomeric purity of the chiral phospholane ligand. Techniques such as column chromatography and recrystallization are commonly employed to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The rhodium center in this compound can undergo oxidation reactions, often leading to the formation of rhodium(III) species.
Reduction: The compound can also participate in reduction reactions, where the rhodium center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where the 1,5-cyclooctadiene ligand can be replaced by other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or molecular oxygen can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas are commonly employed.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and heating the reaction mixture.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhodium(III) complexes, while reduction could produce rhodium(I) species with different ligands.
Scientific Research Applications
Chemistry: In chemistry, this compound is widely used as a catalyst in asymmetric hydrogenation reactions. Its chiral phospholane ligand imparts high enantioselectivity, making it valuable for the synthesis of chiral molecules.
Biology: In biological research, the compound’s ability to catalyze specific reactions can be utilized in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: The compound’s catalytic properties are harnessed in the development of drugs, particularly those requiring chiral purity. It plays a role in the synthesis of active pharmaceutical ingredients (APIs).
Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its application in asymmetric catalysis is crucial for manufacturing processes that require high precision and selectivity.
Mechanism of Action
The mechanism by which (-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(4-methoxyphenyl)maleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate exerts its catalytic effects involves the coordination of substrates to the rhodium center. The chiral phospholane ligand creates a chiral environment around the rhodium, facilitating enantioselective reactions. The 1,5-cyclooctadiene ligand stabilizes the rhodium center and allows for the formation of reactive intermediates that participate in the catalytic cycle.
Comparison with Similar Compounds
- 1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
- 1,2-Bis[(2R,5R)-2,5-diisopropylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
Comparison: Compared to these similar compounds, (-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(4-methoxyphenyl)maleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate offers unique advantages in terms of enantioselectivity and stability. The presence of the methoxyphenyl group and the specific chiral phospholane ligand configuration contribute to its superior performance in asymmetric catalysis.
This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism, and comparison with similar compounds
Properties
Molecular Formula |
C31H43BF4NO3P2Rh- |
|---|---|
Molecular Weight |
729.3 g/mol |
IUPAC Name |
3,4-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1-(4-methoxyphenyl)pyrrole-2,5-dione;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate |
InChI |
InChI=1S/C23H31NO3P2.C8H12.BF4.Rh/c1-14-6-7-15(2)28(14)20-21(29-16(3)8-9-17(29)4)23(26)24(22(20)25)18-10-12-19(27-5)13-11-18;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h10-17H,6-9H2,1-5H3;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;;/t14-,15-,16-,17-;;;/m1.../s1 |
InChI Key |
UGDOCUKUSAJLNZ-CSXHHWTOSA-N |
Isomeric SMILES |
[B-](F)(F)(F)F.C[C@H]1P([C@@H](CC1)C)C2=C(C(=O)N(C2=O)C3=CC=C(C=C3)OC)P4[C@@H](CC[C@H]4C)C.C1/C=C\CC/C=C\C1.[Rh] |
Canonical SMILES |
[B-](F)(F)(F)F.CC1CCC(P1C2=C(C(=O)N(C2=O)C3=CC=C(C=C3)OC)P4C(CCC4C)C)C.C1CC=CCCC=C1.[Rh] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


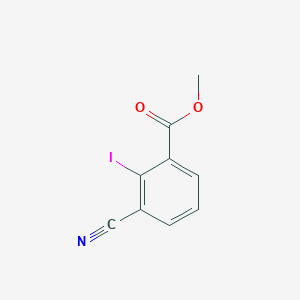
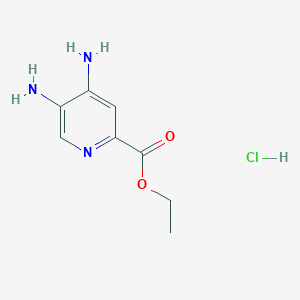
![4,6-Dibromopyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13673358.png)
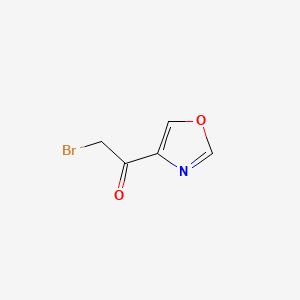

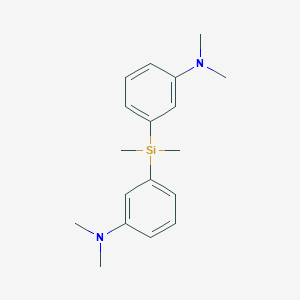
![4-Bromo-3-(chloromethyl)-6-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13673379.png)
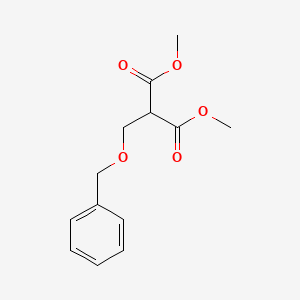
![2-phenyl-4-(4-phenylphenyl)-6-spiro[fluorene-9,9'-xanthene]-2'-yl-1,3,5-triazine](/img/structure/B13673412.png)
![Butyl 3-Azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B13673416.png)

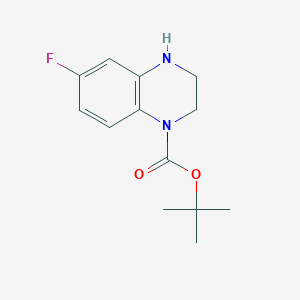
![2-(2-Bromophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13673440.png)
